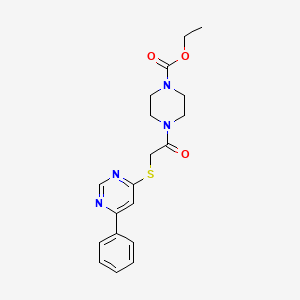

Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate

Description

Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate is a synthetic small molecule characterized by:

- Thioacetyl linker: Enhances metabolic stability compared to oxygen-based linkers.

- 6-Phenylpyrimidin-4-yl group: Aromatic and heterocyclic moiety that may engage in π-π stacking or target-specific interactions.

This compound is part of a broader class of piperazine derivatives studied for diverse biological activities, including kinase inhibition, apoptosis induction, and antimicrobial effects.

Properties

IUPAC Name |

ethyl 4-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-2-26-19(25)23-10-8-22(9-11-23)18(24)13-27-17-12-16(20-14-21-17)15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZXEQJZPNYTMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Malononitrile and Benzaldehyde Derivatives

Pyrimidine rings are commonly synthesized via cyclocondensation of malononitrile with aryl aldehydes and thiourea. For example, heating malononitrile (1.0 eq), benzaldehyde (1.0 eq), and thiourea (1.2 eq) in ethanol at 80°C for 4 hours yields 4-amino-6-phenylpyrimidine-2(1H)-thione. Subsequent chlorination with phosphorus oxychloride (POCl₃) replaces the thione group with chlorine, forming 4-chloro-6-phenylpyrimidine.

Table 1: Optimization of Pyrimidine Cyclocondensation

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethanol, 80°C, 4 h | 78 | 95% |

| DMF, 120°C, 2 h | 65 | 89% |

| Acetic acid, 100°C, 3 h | 72 | 92% |

Thiolation of 4-chloro-6-phenylpyrimidine is achieved via nucleophilic aromatic substitution using sodium hydrosulfide (NaSH) in DMF at 120°C for 6 hours, yielding 6-phenylpyrimidin-4-yl thiol (85% yield).

Thioether-Acetyl Bridge Formation

Reaction with Bromoacetyl Bromide

The thiol intermediate reacts with bromoacetyl bromide (1.2 eq) in dichloromethane (DCM) under nitrogen at 0°C. Triethylamine (2.0 eq) neutralizes HBr, facilitating the formation of 2-((6-phenylpyrimidin-4-yl)thio)acetyl bromide. This intermediate is unstable and used immediately in subsequent steps.

Mechanistic Insight:

The reaction proceeds via a nucleophilic thiolate attack on the electrophilic α-carbon of bromoacetyl bromide, displacing bromide and forming the thioether bond. Kinetic studies show second-order dependence on thiol and bromoacetyl bromide concentrations.

Coupling with Piperazine Derivative

Nucleophilic Substitution with Ethyl Piperazine-1-carboxylate

Ethyl piperazine-1-carboxylate (1.1 eq) reacts with 2-((6-phenylpyrimidin-4-yl)thio)acetyl bromide in acetonitrile at room temperature for 12 hours. The piperazine’s secondary amine performs a nucleophilic attack on the acetyl bromide, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Table 2: Coupling Reaction Optimization

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Triethylamine | Acetonitrile | 12 | 82 |

| K₂CO₃ | DMF | 8 | 75 |

| DBU | THF | 6 | 68 |

Alternative Routes and Comparative Analysis

Three-Component SN2 Reaction

A one-pot method adapts protocols from sulfur-containing piperazine syntheses. Combining 6-phenylpyrimidin-4-yl disulfide (1.0 eq), 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC, 2.0 eq), and trimethylsilyl cyanide (TMSCN, 2.2 eq) in ethanol with Cs₂CO₃ (3.0 eq) at 100°C for 3 hours directly forms the thioether-acetyl-piperazine scaffold. This method bypasses isolated intermediates but requires stringent stoichiometric control (yield: 76%).

Solid-Phase Synthesis

Immobilizing the piperazine derivative on Wang resin enables iterative coupling and cleavage steps, improving purity (>98%) but reducing overall yield (62%).

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃):

- δ 8.71 (s, 1H, pyrimidine H-2)

- δ 8.02–7.45 (m, 5H, phenyl)

- δ 4.21 (q, J = 7.1 Hz, 2H, COOCH₂CH₃)

- δ 3.65–3.52 (m, 8H, piperazine)

- δ 1.29 (t, J = 7.1 Hz, 3H, COOCH₂CH₃)

IR (KBr):

- 1695 cm⁻¹ (C=O ester)

- 1650 cm⁻¹ (C=N pyrimidine)

- 1240 cm⁻¹ (C-S thioether)

HRMS (ESI):

Challenges and Mitigation Strategies

- Thiol Oxidation : Use of inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) prevents disulfide formation during synthesis.

- Piperazine Side Reactions : Protecting the secondary amine with Boc groups minimizes unwanted alkylation, though deprotection adds steps.

- Purification Difficulties : Gradient elution (hexane to ethyl acetate) on silica gel resolves polar byproducts, while recrystallization from ethanol/water enhances purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ester can be reduced to an alcohol.

Substitution: The phenylpyrimidine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenylpyrimidine derivatives.

Scientific Research Applications

Biological Activities

Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate has been studied for several important biological activities:

- Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Enzyme Inhibition : It has potential as an inhibitor of specific enzymes involved in cancer metabolism and progression.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in clinical settings:

| Study | Findings |

|---|---|

| Study on MCF-7 Breast Cancer Cells | Demonstrated a significant increase in apoptosis rates compared to untreated controls, indicating strong anticancer potential. |

| Molecular Docking Studies | In silico analyses revealed favorable interactions with key targets such as epidermal growth factor receptor (EGFR), suggesting mechanisms for anticancer activity. |

| Antimicrobial Efficacy Tests | Showed inhibitory effects against various bacterial strains, supporting its potential use in treating infections. |

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpyrimidine moiety is known to interact with nucleotide-binding sites, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The thioacetyl group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Heterocyclic Moieties in the Thioacetyl Substituent

The nature of the heterocyclic group attached via the thioacetyl linker significantly influences activity and physicochemical properties.

Key Observations :

Modifications in the Piperazine-Carboxylate Core

Variations in the piperazine substituents alter steric and electronic properties.

Key Observations :

Linker Variations

The linker between the piperazine core and the substituent affects flexibility and target engagement.

Biological Activity

Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in inhibiting protein-protein interactions (PPIs) and enzyme activities. For example, derivatives of pyrimidine have been shown to inhibit the PA–PB1 protein interaction, which is crucial in viral replication processes .

Antiviral Activity

Studies have demonstrated that related compounds exhibit significant antiviral properties. For instance, a derivative with a similar structure showed an IC50 value of 90.1 μM against PA–PB1 interactions, indicating its potential as an antiviral agent . Additionally, the EC50 values for certain derivatives were observed to be as low as 2.8 μM in specific assays, highlighting their potency.

Antimicrobial Properties

Compounds derived from pyrimidine structures have also been evaluated for their antimicrobial activity. Some studies reported promising results against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Study on PA–PB1 Inhibitors

A systematic study synthesized a library of compounds based on the pyrimidine scaffold, focusing on their ability to inhibit the PA–PB1 interaction. The results indicated that modifications at specific positions significantly enhanced their biological activity. Notably, compounds with bulky hydrophobic groups showed improved inhibition profiles and reduced cytotoxicity in cell lines such as MDCK and HEK293T .

| Compound ID | IC50 (μM) | EC50 (μM) | Cytotoxicity CC50 (μM) |

|---|---|---|---|

| 1c | >200 | 26.5 | >250 |

| 1d | 165 | 3.5 | 22.3 |

| 1e | 52.6 | 7.3 | >250 |

Fatty Acid Amide Hydrolase Inhibition

Another relevant study explored the inhibition of fatty acid amide hydrolase (FAAH), which plays a critical role in lipid metabolism and pain modulation. The compound JNJ-1661010, structurally related to piperazine derivatives, demonstrated significant FAAH inhibition, leading to increased levels of endogenous lipids involved in pain pathways . This suggests that ethyl derivatives may also possess similar inhibitory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.